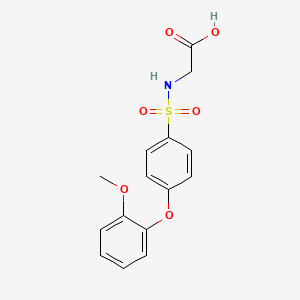

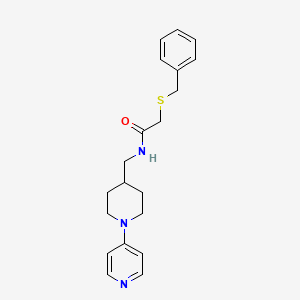

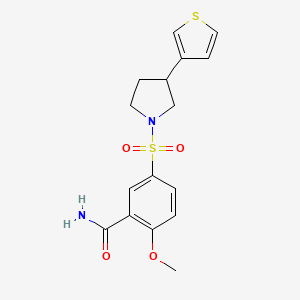

N-ethyl-1-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-ethyl-1-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide is a novel molecule that is likely to be of interest due to its structural features which include a piperidine ring, a pyrimidine moiety, and a trifluoromethylphenyl group. These structural motifs are often found in pharmacologically active compounds, suggesting potential biological activity for this compound.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by various analytical techniques, including FTIR, 1H-NMR, mass spectral, and elemental analysis . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be employed, involving the formation of the piperidine carboxamide framework followed by the introduction of the pyrimidine and trifluoromethylphenyl groups.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings that can interact with biological targets. The pyrimidine ring, in particular, is a common feature in many drugs and can engage in hydrogen bonding and stacking interactions. The piperidine ring provides a flexible linker that can adopt various conformations to fit into the active sites of enzymes or receptors .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of their interaction with biological molecules. For example, the aforementioned derivatives were evaluated for their ability to cleave DNA, which is a critical aspect of their potential as anticancer agents . The presence of the pyrimidine ring and the piperidine moiety suggests that the compound may also participate in similar reactions, possibly through interactions with nucleophilic sites on DNA or other biomolecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-ethyl-1-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide are not provided, related compounds exhibit properties that are indicative of their biological activity. For instance, the solubility, lipophilicity, and electronic properties of the substituents on the phenyl ring can influence the compound's ability to penetrate cell membranes and bind to targets. The presence of the trifluoromethyl group, in particular, can enhance metabolic stability and increase binding affinity to certain proteins .

Applications De Recherche Scientifique

Anticancer Applications

Research on novel pyrazolopyrimidines derivatives demonstrates their potential as anticancer and anti-5-lipoxygenase agents. These compounds have shown cytotoxic activities against certain cancer cell lines, suggesting a pathway for developing new anticancer drugs (Rahmouni et al., 2016).

Anti-inflammatory and Analgesic Agents

Studies on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have indicated their effectiveness as anti-inflammatory and analgesic agents. These compounds were identified as COX-1/COX-2 inhibitors, showcasing their potential in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial Activities

Synthetic approaches to heterocycles containing the thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine moieties have been explored for their antimicrobial properties. These studies highlight the potential of such compounds to serve as the basis for new antimicrobial agents (El-Meligie et al., 2020).

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidines have been synthesized and evaluated for their molluscicidal properties, indicating potential applications in controlling schistosomiasis by targeting the intermediate host snails (El-bayouki & Basyouni, 1988).

Propriétés

IUPAC Name |

N-ethyl-1-[6-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N5O2S/c1-2-25-20(31)14-6-8-29(9-7-14)17-11-19(27-13-26-17)32-12-18(30)28-16-5-3-4-15(10-16)21(22,23)24/h3-5,10-11,13-14H,2,6-9,12H2,1H3,(H,25,31)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZNUEZSCYPZLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-1-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole](/img/structure/B2551170.png)

![1,3-dihydro-2'H,4'H-spiro[indene-2,5'-[1,3]oxazolidine]-2',4'-dione](/img/structure/B2551173.png)

![6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2551174.png)

![3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2551183.png)

![2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2551187.png)

![(2E)-2-cyano-3-(4-fluorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551188.png)